Bienvenue dans la boutique en ligne BenchChem!

VU10010

M4 muscarinic receptor Subtype selectivity Allosteric modulation

Choose VU10010 for M4 receptor research: the gold-standard positive allosteric modulator (PAM) that selectively potentiates acetylcholine responses 47-fold without intrinsic agonist activity. Validated in hippocampal slice electrophysiology (Schaffer collateral-CA1 synapses) and neurosphere proliferation assays, with built-in genetic validation via M4 knockout models. Does not affect inhibitory GABAergic transmission—a synapse-specific profile not replicated by M1 PAMs. Essential for dissecting M4-mediated glutamatergic modulation. Available in high purity (≥98%) for in vitro and ex vivo applications where CNS penetration is not required.

Molecular Formula C17H16ClN3OS
Molecular Weight 345.8 g/mol
CAS No. 633283-39-3
Cat. No. B119915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU10010
CAS633283-39-3
SynonymsCID-714286; 
Molecular FormulaC17H16ClN3OS
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)Cl)N)C
InChIInChI=1S/C17H16ClN3OS/c1-9-7-10(2)21-17-13(9)14(19)15(23-17)16(22)20-8-11-3-5-12(18)6-4-11/h3-7H,8,19H2,1-2H3,(H,20,22)
InChIKeyFPRULFHDSFKYBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU10010 (CAS 633283-39-3): Lead M4 mAChR Allosteric Potentiator with Defined Ex Vivo Synaptic Activity


VU10010 (CAS 633283-39-3) is a small-molecule positive allosteric modulator (PAM) and lead compound for the muscarinic acetylcholine receptor subtype M4 (M4 mAChR) [1]. It belongs to the thieno[2,3-b]pyridine-2-carboxamide chemical series and was identified through a cheminformatics and medicinal chemistry program aimed at developing highly selective M4 activators [1]. VU10010 binds to an allosteric site on the M4 receptor distinct from the orthosteric acetylcholine (ACh) binding site, thereby potentiating the receptor's response to the endogenous agonist without exhibiting intrinsic agonist activity [1].

Why VU10010 Cannot Be Substituted with Generic M1 PAMs or Later-Generation M4 PAMs


Muscarinic acetylcholine receptors (mAChRs) encompass five subtypes (M1–M5), each mediating distinct physiological and behavioral responses [1]. Non-selective agonists activate multiple subtypes, leading to dose-limiting peripheral and central adverse effects [2]. While subtype-selective PAMs such as BQCA (M1 PAM) and VU0152100 (a second-generation M4 PAM with improved brain penetration) have been developed, VU10010 remains uniquely positioned for in vitro and ex vivo studies where central nervous system penetration is not required [3]. Crucially, VU10010 provides a distinct functional profile—it selectively potentiates M4-mediated inhibition of excitatory glutamatergic transmission without affecting inhibitory GABAergic transmission, a synapse-specific effect that is not recapitulated by M1 PAMs and is absent in M4 knockout models [1][4]. This specific pharmacological fingerprint makes VU10010 irreplaceable for dissecting M4-mediated synaptic mechanisms, and substituting it with a generic M4 PAM or M1 PAM would yield fundamentally different experimental outcomes.

VU10010 Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Subtype Selectivity: VU10010 Exhibits Absolute M4 Selectivity vs. Other mAChR Subtypes and M1-Selective PAM BQCA

VU10010 demonstrates stringent M4 subtype selectivity, showing no detectable activity at M1, M2, M3, or M5 mAChR subtypes [1]. In contrast, the M1-selective PAM BQCA exhibits high selectivity for M1 but no M4 activity, underscoring that these subtype-selective tools cannot be interchanged [2].

M4 muscarinic receptor Subtype selectivity Allosteric modulation

Functional Potentiation: VU10010 Potentiates ACh Response 47-Fold at M4 vs. LY2033298 and VU0152100

VU10010 potentiates the M4 receptor response to acetylcholine by 47-fold in functional assays [1]. While other M4 PAMs such as LY2033298 and VU0152100 also potentiate M4 responses, quantitative fold-potentiation values differ across compounds and experimental conditions, making VU10010's 47-fold effect a well-defined benchmark for in vitro M4 modulation [2].

Allosteric potentiation M4 mAChR Acetylcholine response

Synapse-Specific Modulation: VU10010 Enhances Inhibition Only at Excitatory Synapses, a Property Absent with M1 PAMs

Whole-cell patch clamp recordings in hippocampal slices demonstrate that VU10010 (10 μM) increases carbachol-induced depression of transmission specifically at excitatory (glutamatergic) Schaffer collateral-CA1 synapses, with no effect at inhibitory (GABAergic) synapses [1][2]. This synapse-selective modulation is fundamentally different from M1 PAMs (e.g., BQCA), which enhance excitatory transmission and increase neuronal firing [3].

Hippocampal synaptic transmission Glutamatergic vs. GABAergic Schaffer collateral-CA1 synapse

Absence of Agonist Activity: VU10010 is a Pure PAM, Contrasting with LY2033298's Allosteric Agonism

VU10010 exhibits no intrinsic agonist activity at M4 mAChRs, acting exclusively as a pure positive allosteric modulator [1]. In contrast, LY2033298, another M4 PAM, displays allosteric agonism in certain signaling assays (e.g., ERK1/2 phosphorylation, receptor internalization), indicating functional selectivity differences between M4 PAM chemotypes [2].

Allosteric agonist Positive allosteric modulator Functional selectivity

Target Engagement Validation: VU10010's Ex Vivo Effects Are Absent in M4 Knockout Mice, Confirming Specificity

The synaptic effects of VU10010 are completely absent in hippocampal slices from M4 receptor knockout (KO) mice, providing rigorous genetic evidence that the compound's ex vivo actions are mediated exclusively through M4 mAChRs [1]. Furthermore, an inactive analog of VU10010 fails to mimic the synaptic potentiation effect, confirming that the observed pharmacology is specific to the active chemotype [1].

M4 knockout Target validation Genetic pharmacology

In Vivo Limitations: VU10010's Poor Brain Penetration Distinguishes It from Second-Generation M4 PAMs VU0152100 and VU0152099

VU10010 possesses unfavorable physicochemical properties that preclude its use for systemic in vivo studies, as it does not achieve adequate brain exposure [1]. In contrast, chemically optimized analogs VU0152099 and VU0152100 were specifically developed from the VU10010 scaffold to have improved brain penetration and are effective in behavioral assays such as reversal of amphetamine-induced hyperlocomotion in rats [1].

Blood-brain barrier penetration In vivo pharmacology Chemical optimization

Optimal Scientific Use Cases for VU10010 Based on Validated Differentiation


Ex Vivo Electrophysiology: Dissecting M4-Mediated Synaptic Inhibition in Hippocampal Circuits

VU10010 is the tool of choice for whole-cell patch clamp recordings in acute hippocampal slices to investigate M4-mediated modulation of synaptic transmission. Its demonstrated ability to selectively potentiate carbachol-induced depression at excitatory Schaffer collateral-CA1 synapses, while sparing inhibitory synapses, allows researchers to isolate the role of M4 receptors in regulating glutamatergic signaling within this critical forebrain circuit [1]. The complete absence of effect in M4 knockout mice provides built-in genetic validation for these experiments [1].

In Vitro Signal Transduction: Benchmarking M4 Allosteric Potentiation and Validating New M4 PAMs

VU10010 serves as a reference standard for in vitro assays measuring M4 receptor potentiation. Its well-characterized 47-fold potentiation of acetylcholine responses in calcium mobilization assays provides a quantitative benchmark for validating new M4 PAM candidates and for calibrating assay systems [1]. Its pure PAM profile (no intrinsic agonist activity) makes it ideal for studying the dynamics of allosteric modulation without the confounding effects of constitutive receptor activation [2].

Target Validation Studies: Confirming M4-Specific Effects Using Genetic and Pharmacological Controls

VU10010 is an essential pharmacological tool for confirming M4 receptor involvement in native tissue and cellular preparations. Its effects can be validated using an inactive VU10010 analog as a negative control and by demonstrating loss of effect in M4 knockout models, as established in the seminal characterization studies [1]. This makes VU10010 a gold-standard tool for studies where unambiguous attribution of a biological effect to the M4 receptor is required.

Neural Progenitor Cell Biology: Investigating M4 Regulation of Adult Neurogenesis Ex Vivo

VU10010 has been validated in ex vivo neurosphere assays to potentiate muscarine-induced proliferation of hippocampal neural progenitor cells (NPCs), with the effect being completely blocked by the selective M4 antagonist PD102807 [1]. This provides a defined ex vivo model system for studying M4-mediated regulation of adult hippocampal neurogenesis, a process implicated in cognitive function and mood disorders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for VU10010

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.